molecular formula C16H13ClN2O3S2 B2928832 Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-61-6

Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2928832
CAS RN: 681156-61-6
M. Wt: 380.86
InChI Key: ZUHKZSVUQRHFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate” is a complex organic molecule that contains several functional groups. These include an ethyl group, a chlorobenzamido group, a thiocyanato group, and a carboxylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzene ring in the chlorobenzamido group suggests aromaticity. The thiocyanato group could introduce some interesting electronic effects .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzamido group could participate in nucleophilic substitution reactions, while the carboxylate group could be involved in esterification or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been actively exploring the synthesis of novel thiophene derivatives due to their promising biological activities. For instance, the synthesis and structure elucidation of various thiophene and benzothiophene derivatives were conducted to evaluate their cytotoxic activities against cancer cell lines, demonstrating the potential anti-proliferative activity of these compounds (Mohareb, Abdallah, Helal, & Shaloof, 2016). Another study focused on synthesizing a series of new Thieno[2,3-d]Pyrimidines, indicating their significant inhibitory activities against various plants, suggesting their use in agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

Antimicrobial and Antiviral Activities

Several research efforts have been directed towards synthesizing thiophene derivatives to investigate their antimicrobial and antiviral properties. For example, certain mercapto-and aminopyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents, revealing the effectiveness of these compounds against pathogenic microorganisms (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990). Another study synthesized dihydropyridine analogs, exhibiting potent antioxidant activities and suggesting their potential in treating diseases associated with oxidative stress (Sudhana & Jangampalli Adi, 2019).

Fluorescence and Dyeing Applications

The fluorescent properties of thiophene derivatives have been explored for potential applications in bioimaging and diagnostics. A study designed a fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, showcasing its utility in the rapid, sensitive, and selective detection of biothiols in living cells (Wang, Zhu, Jiang, Hua, Na, & Li, 2017). Additionally, novel heterocyclic disperse dyes with a thiophene moiety were synthesized for dyeing polyester fibers, highlighting the versatility of thiophene derivatives in textile applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-3-22-16(21)13-9(2)12(23-8-18)15(24-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHKZSVUQRHFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.